
rac-cis-7-Hydroxy Pramipexole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-cis-7-Hydroxy Pramipexole: is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol . It is a derivative of pramipexole, a well-known dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome . This compound is primarily used for research purposes, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of rac-cis-7-Hydroxy Pramipexole involves several steps, starting with the preparation of the benzothiazole ring system. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the 7th position of the benzothiazole ring through a hydroxylation reaction.
Propylamino Substitution: The propylamino group is introduced at the 6th position through a substitution reaction using a suitable propylamine
Analyse Chemischer Reaktionen
rac-cis-7-Hydroxy Pramipexole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
rac-cis-7-Hydroxy Pramipexole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of rac-cis-7-Hydroxy Pramipexole is similar to that of pramipexole. It acts as a dopamine receptor agonist, primarily targeting the D2 and D3 receptors in the brain. By stimulating these receptors, the compound helps to alleviate symptoms associated with dopamine deficiency, such as those seen in Parkinson’s disease . The exact molecular pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
rac-cis-7-Hydroxy Pramipexole can be compared with other dopamine agonists, such as:
Pramipexole: The parent compound, used widely in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Another dopamine agonist used for similar therapeutic purposes.
Apomorphine: A non-selective dopamine agonist used in the treatment of advanced Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
This compound is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dopamine agonists.
Eigenschaften
Molekularformel |
C10H17N3OS |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
(6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m1/s1 |
InChI-Schlüssel |
UWNDKVURLHPSSG-HTRCEHHLSA-N |
Isomerische SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1O)SC(=N2)N |
Kanonische SMILES |
CCCNC1CCC2=C(C1O)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


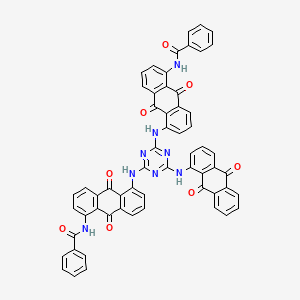
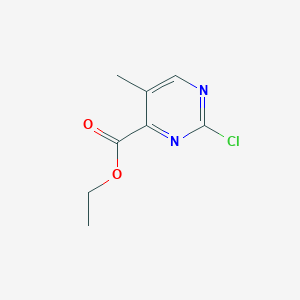
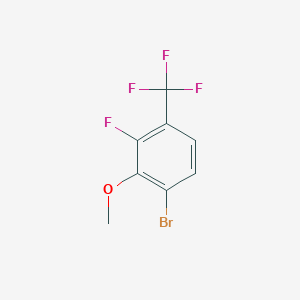
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
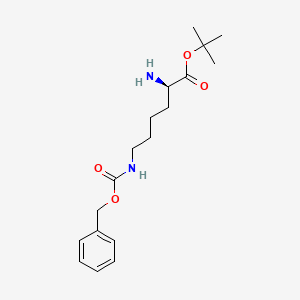
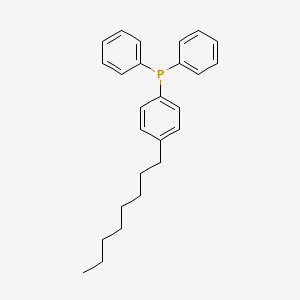
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
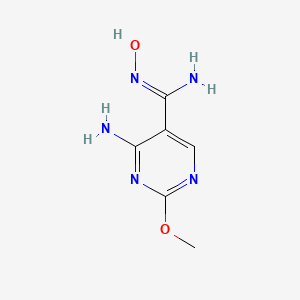


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
